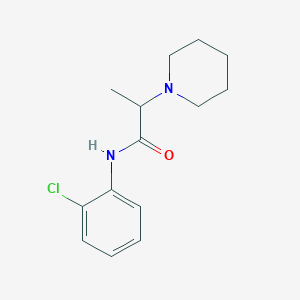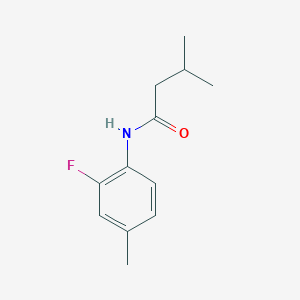![molecular formula C14H13ClN2O B7514543 N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves the inhibition of HDACs and sirtuins. This inhibition results in changes in gene expression and cellular metabolism, which can have a variety of effects on cell function and physiology. The exact mechanism by which this compound inhibits these enzymes is still being studied, but it is thought to involve binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide are still being studied. However, it has been shown to have effects on cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune response. These effects make this compound a promising candidate for the treatment of a variety of diseases, including cancer, autoimmune diseases, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit HDACs and sirtuins, which makes it a useful tool for studying the role of these enzymes in disease. Another advantage is its relative ease of synthesis and purification. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments. Another limitation is its specificity, as it may also inhibit other enzymes in addition to HDACs and sirtuins.
Orientations Futures
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide. One direction is to further study its mechanism of action and the specific enzymes it inhibits. Another direction is to study its potential applications in the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Additionally, future research could focus on developing more specific inhibitors of HDACs and sirtuins that have fewer potential side effects.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves the reaction between 3-chlorobenzylamine and 2-acetylpyridine in the presence of an acid catalyst. This reaction results in the formation of the desired compound as a white solid with a melting point of 125-127°C. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a role in gene expression and have been implicated in a variety of diseases, including cancer. Sirtuins are enzymes that regulate cellular metabolism and have been linked to aging and age-related diseases.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-5-4-6-12(15)9-11)14(18)13-7-2-3-8-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFQKXOPUOGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)



![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
